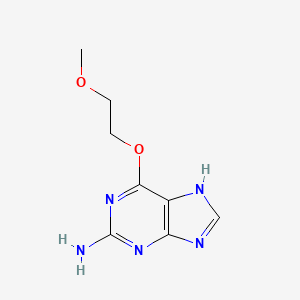
2-Fluoro-5-nitrobenzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-nitrobenzene-1,4-diamine is an organic compound with the molecular formula C6H6FN3O2 It is a derivative of aniline, where the amino group is substituted at the 4th position, the nitro group at the 3rd position, and the fluorine atom at the 6th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-nitrobenzene-1,4-diamine typically involves the nitration of 4-fluoroaniline followed by reduction. The nitration process introduces the nitro group at the desired position, and subsequent reduction converts the nitro group to an amino group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation for reduction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-5-nitrobenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like phenoxide ions in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of this compound from 4-nitro-3-fluoroaniline.
Substitution: Formation of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-nitrobenzene-1,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and agrochemicals
Wirkmechanismus
The mechanism of action of 2-Fluoro-5-nitrobenzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine atom enhances its binding affinity and specificity towards these targets, potentially leading to inhibition or modulation of biological pathways. The nitro and amino groups also contribute to its reactivity and interaction with cellular components .
Vergleich Mit ähnlichen Verbindungen
4-Fluoroaniline: A precursor in the synthesis of 2-Fluoro-5-nitrobenzene-1,4-diamine, used in various chemical reactions.
4-Fluoro-3-nitroaniline: Shares structural similarities but lacks the amino group at the 4th position.
2,4,6-Trifluoroaniline: Another fluorinated aniline derivative with different substitution patterns and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and amino groups, along with the fluorine atom, makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
134514-27-5 |
|---|---|
Molekularformel |
C6H6FN3O2 |
Molekulargewicht |
171.13 g/mol |
IUPAC-Name |
2-fluoro-5-nitrobenzene-1,4-diamine |
InChI |
InChI=1S/C6H6FN3O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,8-9H2 |
InChI-Schlüssel |
HSGBFZPVFUDWGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])N)F)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-bromo-5-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide](/img/structure/B8781755.png)
![7-chloro-2-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8781759.png)


